3-(2-Formyl-pyrrol-1-yl)-propionic acid methyl ester

Synthetic methodology Radical cyclization Pyrrolizidine alkaloids

3-(2-Formyl-pyrrol-1-yl)-propionic acid methyl ester (CAS 20948-40-7) is a heterocyclic building block belonging to the 2-formylpyrrole (Py-2-C) family, a class of compounds arising from the non-enzymatic Maillard reaction of amines and reducing sugars and found in diverse natural sources. Characterized by a pyrrole ring bearing a formyl group at the 2-position and an N-alkyl propionic acid methyl ester side chain (molecular formula C₉H₁₁NO₃, MW 181.19 g/mol, TPSA 48.3 Ų, XLogP 0.2), this compound presents a defined combination of an electrophilic aldehyde, an electron-rich heterocycle, and a hydrolysable ester that distinguishes it from simpler pyrrole-2-carboxaldehydes and enables its use as a regioselectively functionalizable intermediate.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 20948-40-7
Cat. No. B3059470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Formyl-pyrrol-1-yl)-propionic acid methyl ester
CAS20948-40-7
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC(=O)CCN1C=CC=C1C=O
InChIInChI=1S/C9H11NO3/c1-13-9(12)4-6-10-5-2-3-8(10)7-11/h2-3,5,7H,4,6H2,1H3
InChIKeyVQNGWQPQSKMSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Formyl-pyrrol-1-yl)-propionic Acid Methyl Ester (CAS 20948-40-7): Core Identity and Scaffold Context for Procurement


3-(2-Formyl-pyrrol-1-yl)-propionic acid methyl ester (CAS 20948-40-7) is a heterocyclic building block belonging to the 2-formylpyrrole (Py-2-C) family, a class of compounds arising from the non-enzymatic Maillard reaction of amines and reducing sugars and found in diverse natural sources . Characterized by a pyrrole ring bearing a formyl group at the 2-position and an N-alkyl propionic acid methyl ester side chain (molecular formula C₉H₁₁NO₃, MW 181.19 g/mol, TPSA 48.3 Ų, XLogP 0.2), this compound presents a defined combination of an electrophilic aldehyde, an electron-rich heterocycle, and a hydrolysable ester that distinguishes it from simpler pyrrole-2-carboxaldehydes and enables its use as a regioselectively functionalizable intermediate .

Why 3-(2-Formyl-pyrrol-1-yl)-propionic Acid Methyl Ester Cannot Be Replaced by In-Class Analogs for Specific Research Applications


Although many 2-formylpyrrole derivatives share the Py-2-C pharmacophore and exhibit broad-spectrum bioactivities – including antioxidant, antiproliferative, and hepatoprotective effects – the precise identity of the N-alkyl ester side chain governs three scientifically critical properties: (i) the chain length and ester type dictate the compound's performance as a substrate in acyl radical cyclization for constructing pyrrolizidine scaffolds ; (ii) the methyl ester offers distinct hydrolytic stability and lipophilicity (XLogP 0.2) compared to the free acid, ethyl ester, or longer-chain analogs, directly influencing membrane permeability in cell-based assays ; and (iii) the specific N-substitution pattern (propionic acid methyl ester derived from β-alanine) determines the compound's identity as a defined Maillard product model, distinct from glycine-, lysine-, or leucine-derived 2-formylpyrroles . Substituting this compound with a generic 2-formylpyrrole or an analog bearing a different N-alkyl chain therefore risks altering reaction yields, confounding structure-activity relationship (SAR) interpretations, and invalidating comparisons with published data.

Quantitative Differentiation Evidence for 3-(2-Formyl-pyrrol-1-yl)-propionic Acid Methyl Ester vs. Closest Analogs


Validated Substrate in Acyl Radical Cyclization for Pyrrolizidine Synthesis vs. Unsubstituted 2-Formylpyrrole

In the seminal study by Allin et al. (2001), 3-(2-formyl-pyrrol-1-yl)-propionic acid methyl ester was employed as an N-(ω-acyl) radical precursor for acyl radical cyclization onto pyrroles, generating substituted 2,3-dihydro-1H-pyrrolizidines . This protocol exploits the specific propionic acid ester tether length to enable 5-exo-trig cyclization. By contrast, the unsubstituted 2-formylpyrrole (CAS 1003-29-8) cannot participate in this intramolecular cyclization because it lacks the required N-ω-acyl radical chain, fundamentally preventing access to the pyrrolizidine scaffold.

Synthetic methodology Radical cyclization Pyrrolizidine alkaloids 2-Formylpyrrole building blocks

Defined Maillard Product Identity: β-Alanine-Derived 2-Formylpyrrole vs. Glycine- or Lysine-Derived Analogs

Heating pentoses or hexoses with different amino acids generates structurally distinct N-substituted 2-formylpyrroles. Specifically, the reaction of reducing sugars with β-alanine yields 3-(2-formylpyrrol-1-yl)propionic acid, of which the title compound is the methyl ester derivative . In contrast, glycine yields (2-formylpyrrol-1-yl)acetic acid, lysine yields ε-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-L-norleucine (pyrraline), and leucine yields 2-(2-formylpyrrol-1-yl)-4-methyl-valeric acid . These products differ in N-alkyl chain length, branching, and additional ring substituents, each serving as distinct biomarkers for specific Maillard reaction pathways and advanced glycation end-product (AGE) research.

Maillard reaction Food chemistry AGE research 2-Formylpyrrole natural products

Methyl Ester vs. Free Acid: Physicochemical Differentiation Relevant to Permeability and Prodrug Design

The methyl ester (target compound, XLogP 0.2, TPSA 48.3 Ų, zero H-bond donors) exhibits markedly different physicochemical properties compared to its corresponding free acid, 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid (CAS 90005-94-0) . The free acid possesses a carboxylic acid group (pKa ~4–5, one H-bond donor, higher TPSA, and lower logP at physiological pH due to ionization). In the context of cellular assays, esterification of carboxylic acid groups is a well-established prodrug strategy to enhance membrane permeability; the methyl ester is expected to exhibit greater passive membrane diffusion than the ionized carboxylate form .

Physicochemical properties Permeability Prodrug design Ester prodrugs

Lipoxygenase Inhibitory Activity: Placing the Target Compound Within the Py-2-C Bioactivity Landscape

Pyrrole-2-carboxaldehyde derivatives as a class have been reported to inhibit lipoxygenase enzymes, interfering with arachidonic acid metabolism . Specific Py-2-C natural products have demonstrated 5-lipoxygenase inhibition with IC₅₀ values in the low micromolar range in human polymorphonuclear leukocyte (PMNL) assays . While direct IC₅₀ data for 3-(2-formyl-pyrrol-1-yl)-propionic acid methyl ester itself are not published in the peer-reviewed literature at the time of this analysis, the compound's structural features—the 2-formylpyrrole pharmacophore combined with an N-alkyl ester chain—place it within a chemotype known to engage lipoxygenase targets. In contrast, simpler pyrrole-2-carboxaldehyde (CAS 1003-29-8, lacking the N-alkyl ester side chain) has not been profiled for lipoxygenase inhibition, suggesting that N-substitution may be a critical determinant of target engagement .

Lipoxygenase inhibition Anti-inflammatory Py-2-C bioactivity Arachidonic acid cascade

High-Value Application Scenarios for 3-(2-Formyl-pyrrol-1-yl)-propionic Acid Methyl Ester in Research and Industrial Sourcing


Synthesis of Pyrrolizidine Alkaloid Scaffolds via Acyl Radical Cyclization

Medicinal chemistry groups targeting pyrrolizidine-based natural products or kinase inhibitors (e.g., DDR2 inhibitors such as discoipyrroles) can employ this compound as a regioselectively pre-functionalized building block. The N-propionic acid methyl ester tether enables intramolecular 5-exo-trig acyl radical cyclization to construct the 2,3-dihydro-1H-pyrrolizidine core, a transformation validated by Allin et al. (2001) . This application specifically requires the propionic acid ester chain length; shorter (acetic acid) or longer (butyric acid) tethers would alter cyclization regiochemistry and ring size, making this specific compound the optimal substrate for pyrrolizidine synthesis.

Maillard Reaction Mechanistic Studies and AGE Biomarker Identification

Food chemistry and diabetes research laboratories investigating advanced glycation end-products (AGEs) can use this compound as an authentic standard for the β-alanine-derived Maillard product. As documented in Maillard model system studies, reducing sugars heated with β-alanine yield 3-(2-formylpyrrol-1-yl)propionic acid derivatives, which are structurally distinct from the glycine-, lysine-, and leucine-derived 2-formylpyrroles . The methyl ester form facilitates GC-MS or HPLC-MS analysis with improved volatility and chromatographic resolution compared to the free acid, making it a preferred analytical standard for Maillard product quantification in food matrices or biological samples.

Lipoxygenase Inhibitor Screening Libraries: N-Alkyl Chain SAR Exploration

Drug discovery programs focused on the arachidonic acid cascade and leukotriene-mediated inflammation can include this compound as a member of a focused 2-formylpyrrole screening library. The N-propionic acid methyl ester side chain provides a distinct vector for probing the SAR of lipoxygenase inhibition relative to other N-substituted analogs (methyl, ethyl, benzyl, or unsubstituted pyrrole-2-carboxaldehydes). While direct IC₅₀ data for this specific compound are not yet published, its chemotype is associated with 5-lipoxygenase inhibition , and its defined physicochemical profile (XLogP 0.2, TPSA 48.3 Ų, zero H-bond donors) makes it a tractable fragment-like starting point for hit-to-lead optimization.

Ester Prodrug Precursor for In Vivo Pharmacology of 2-Formylpyrrole-Based Actives

For research programs that have identified the free acid 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid as an active pharmacophore but face membrane permeability limitations, the methyl ester serves as a directly accessible prodrug precursor. The methyl ester (XLogP 0.2, zero H-bond donors) is predicted to exhibit superior passive membrane permeability relative to the ionized carboxylate form, enabling cellular uptake with subsequent intracellular esterase-mediated hydrolysis to release the active acid . This strategy is well-precedented in prodrug design and provides a rational basis for procuring the ester rather than the free acid for cell-based or in vivo efficacy studies.

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